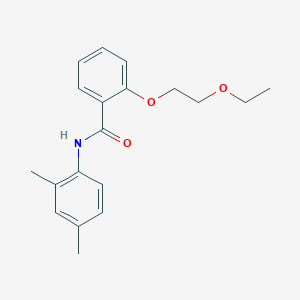![molecular formula C15H13BrN2O3 B268643 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a member of the benzamide family of compounds and is known to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide exerts its therapeutic effects through its ability to inhibit various enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the migration and invasion of cancer cells. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide is also highly selective in its inhibition of enzymes and proteins, which makes it a valuable tool for studying disease processes. However, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide. One area of research is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide in vivo to determine its potential efficacy and toxicity. Further research is also needed to develop more efficient synthesis methods for N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide and to improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The resulting product is then purified through recrystallization to obtain pure N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide.
Propriétés
Nom du produit |
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C15H13BrN2O3 |
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
5-bromo-N-(4-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-7-4-10(16)8-12(13)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Clé InChI |
HZFNQDFKCRUGHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)


![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)